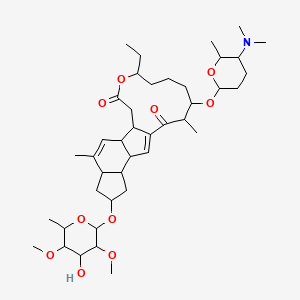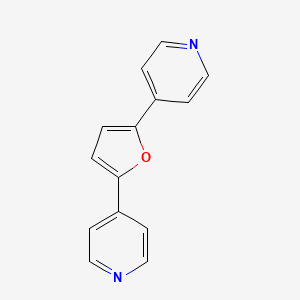
2,5-Bis(4-pyridyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-pyridyl)furan is an organic compound with the molecular formula C14H10N2O It consists of a furan ring substituted at the 2 and 5 positions with 4-pyridyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-pyridyl)furan typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 2,5-dibromofuran and 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, catalyst loading, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(4-pyridyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridyl groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the pyridyl groups can produce pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-pyridyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis(4-pyridyl)furan involves its interaction with specific molecular targets. For instance, in biological systems, it has been shown to inhibit the enzyme phosphatidylinositol 4-kinase (PfPI4KIIIB) in the malaria parasite Plasmodium falciparum. This inhibition blocks multiple stages of the parasite’s life cycle, including red blood cell invasion and protein trafficking .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Di(pyridin-4-yl)furan
- 2,5-Bis(4-cyanophenyl)furan
- 2,5-Bis(4-aminophenyl)furan
Comparison: 2,5-Bis(4-pyridyl)furan is unique due to its specific substitution pattern and the presence of pyridyl groups, which confer distinct electronic properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in material science and medicinal chemistry .
Eigenschaften
Molekularformel |
C14H10N2O |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-(5-pyridin-4-ylfuran-2-yl)pyridine |
InChI |
InChI=1S/C14H10N2O/c1-2-14(12-5-9-16-10-6-12)17-13(1)11-3-7-15-8-4-11/h1-10H |
InChI-Schlüssel |
VUCGYYKDNQHHPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC=C(O2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)



![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)
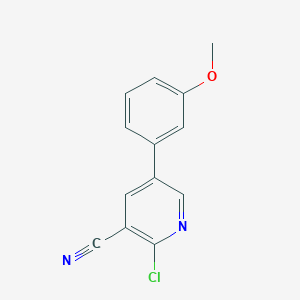

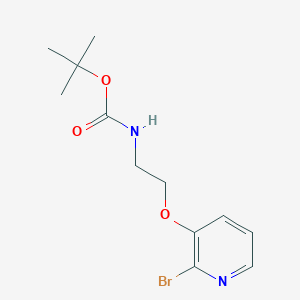
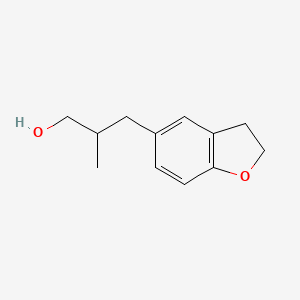
![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
